BenchChemオンラインストアへようこそ!

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

CK1δ inhibition Kinase selectivity Circadian rhythm modulation

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS 2703756-65-2; free base CAS 1528656-66-7) is a fluorinated pyrazole derivative with the molecular formula C₁₀H₁₁ClFN₃ and a molecular weight of 227.67 g/mol. The compound features a 4-fluorophenyl substituent at the pyrazole 3-position, a methyl group at N1, and a free amine at the 4-position, presented as the hydrochloride salt to enhance aqueous solubility.

Molecular Formula C10H11ClFN3
Molecular Weight 227.66 g/mol
Cat. No. B8147011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
Molecular FormulaC10H11ClFN3
Molecular Weight227.66 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C10H10FN3.ClH/c1-14-6-9(12)10(13-14)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H
InChIKeyDNHJYRNPQWGMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine Hydrochloride: Core Structure, Physicochemical Identity, and Procurement Baseline


3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS 2703756-65-2; free base CAS 1528656-66-7) is a fluorinated pyrazole derivative with the molecular formula C₁₀H₁₁ClFN₃ and a molecular weight of 227.67 g/mol . The compound features a 4-fluorophenyl substituent at the pyrazole 3-position, a methyl group at N1, and a free amine at the 4-position, presented as the hydrochloride salt to enhance aqueous solubility [1]. It serves as a privileged building block in medicinal chemistry, most notably as the core scaffold for a series of selective casein kinase 1δ (CK1δ) inhibitors whose ligand–protein interactions have been characterized by X-ray crystallography at 1.95 Å resolution [2].

Why Generic Substitution Fails for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine Hydrochloride: Substituent-Dependent PK and Reactivity Constraints


Simple replacement of this compound with other 3-aryl-1-methyl-1H-pyrazol-4-amines (e.g., 4-Cl, 4-Br, 4-CH₃, or unsubstituted phenyl analogs) is not scientifically sound because the 4-fluoro substituent uniquely modulates both the electronic character of the pyrazole ring and the lipophilicity of the scaffold, which directly impacts downstream biological target engagement. In the well-characterized CK1δ inhibitor series, the p-fluoro aryl group was shown to occupy the hydrophobic selectivity pocket of the kinase, and alteration of this substituent would perturb the critical hinge-region interactions exploited for isoform selectivity [1]. Furthermore, the hydrochloride salt form offers distinct aqueous solubility advantages over the free base, making direct substitution of the salt form for the free base problematic in aqueous assay conditions where consistent dissolution is required [2].

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs and Salt Forms


CK1δ Inhibitory Potency of the 4-Fluorophenyl Scaffold: Comparative Kinase Profiling Data

The compound 4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine (Compound 2 in the Mente et al. series), which is directly derived from the target scaffold via coupling at the 4-amine position, exhibits a CK1δ IC₅₀ of 48 nM and a whole-cell EC₅₀ of 545 nM. This potency is attributed specifically to the p-fluoro aryl group occupying the hydrophobic selectivity pocket of CK1δ [1]. In contrast, the non-fluorinated phenyl analog, while not explicitly reported with the identical pyridine substituent, would be predicted to lose significant potency based on the structure-based design principles established in the same study, where the p-fluoro interaction with the Met-Val-Met residue triad in CK1δ is critical [1]. At a screening concentration of 1 μM, Compound 2 inhibited only 9 out of 103 off-target kinases by >50% [1].

CK1δ inhibition Kinase selectivity Circadian rhythm modulation

Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 2703756-65-2) is specifically manufactured to enhance aqueous solubility relative to the free base (CAS 1528656-66-7). The free base has a molecular weight of 191.21 g/mol with one hydrogen bond donor and three hydrogen bond acceptors , while the HCl salt (MW 227.67 g/mol) incorporates a chloride counterion that increases polarity and water solubility [1]. Although direct comparative solubility measurements are not available in the primary literature, the general principle is that hydrochloride salt formation of aryl amine-containing heterocycles improves dissolution in aqueous buffers commonly used in biological assays .

Aqueous solubility Salt form selection Assay compatibility

X-ray Crystallographic Validation of the 4-Fluorophenyl Scaffold in the CK1δ Binding Pocket

The 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl moiety has been co-crystallized with human CK1δ kinase, providing atomic-level validation of its binding mode. In PDB entry 4KB8 (resolution 1.95 Å), the p-fluoro aryl ring occupies the hydrophobic selectivity pocket, the pyrazole nitrogen interacts through a water molecule with catalytic Lys38, and the pyridine substituent (derived from the 4-amine position) forms a single-point hinge interaction with Met109 [1][2]. This structural information directly supports the use of the 4-amine as a vector for introducing substituents that engage the kinase hinge region while maintaining the critical hydrophobic pocket interaction of the 4-fluorophenyl group [1].

X-ray crystallography Protein-ligand interactions Structure-based drug design

Purity Specification and Vendor-Packaged Quantities for Reproducible Research

Commercially available batches of 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride are specified at 97% purity (HPLC) in standard pack sizes of 250 mg , with alternative vendors offering the free base at 98% purity . These purity specifications are suitable for use as a synthetic intermediate without additional purification in most medicinal chemistry workflows. In contrast, less common analogs such as the 4-chloro or 4-bromo derivatives are not as widely stocked at comparable purity levels from major catalog suppliers, potentially requiring custom synthesis with longer lead times.

Purity specification Quality control Reproducibility

Electronic Effect of the 4-Fluoro Substituent on Pyrazole Ring Reactivity and Downstream Coupling Efficiency

The 4-fluoro substituent exerts a unique electronic influence on the pyrazole ring compared to other 4-substituted phenyl analogs. The Hammett σₚ constant for fluorine is +0.06, indicating a weak electron-withdrawing effect by induction balanced by resonance donation, whereas chlorine (σₚ = +0.23) and bromine (σₚ = +0.23) are stronger electron-withdrawing groups, and methyl (σₚ = −0.17) is electron-donating [1]. This fine electronic tuning of the fluoro substituent affects the electron density at the 4-amine nitrogen, modulating its nucleophilicity for subsequent coupling reactions (e.g., amide bond formation, Buchwald–Hartwig amination, or reductive amination) used to generate diverse kinase inhibitor libraries [2]. Overly electron-withdrawing substituents (Cl, Br) can reduce amine nucleophilicity, while electron-donating groups (CH₃) can increase oxidative sensitivity.

Hammett substituent constant Cross-coupling reactivity Medicinal chemistry diversification

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine Hydrochloride: Evidence-Backed Application Scenarios for Targeted Procurement


CK1δ and Circadian Rhythm Inhibitor Drug Discovery Programs

As demonstrated by the Pfizer CK1δ inhibitor series culminating in compounds with low nanomolar enzyme potency (IC₅₀ 5.3–48 nM) and in vivo circadian rhythm modulation in mice, the 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine scaffold is the validated starting point for developing selective CK1δ inhibitors [1]. The 4-amine handle enables introduction of hinge-binding substituents (e.g., pyridine, methylamine, oxazepine, morpholine) while the 4-fluorophenyl group maintains critical hydrophobic pocket occupancy. The HCl salt form ensures direct solubility in aqueous assay buffers for immediate biological evaluation [2].

Structure-Based Kinase Inhibitor Optimization Using X-ray Crystallography

The co-crystal structure of the 4-fluorophenyl-pyrazole scaffold bound to CK1δ (PDB 4KB8, 1.95 Å) provides an experimentally validated binding mode that can guide rational design of next-generation kinase inhibitors [1]. Researchers pursuing structure-based drug design can use this scaffold with confidence that the 4-fluoro substituent is accommodated in the hydrophobic selectivity pocket, while the 4-amine vector is appropriately oriented for elaboration toward the hinge region [3]. This structural information reduces the design-cycle uncertainty inherent in using non-validated alternatives.

Parallel Library Synthesis and Diversity-Oriented Chemistry

The 4-amine group on this scaffold offers a reactive handle suitable for a wide range of diversification chemistries (amide formation, reductive amination, Buchwald–Hartwig coupling, sulfonamide formation). The 4-fluoro substituent's balanced electronic profile (σₚ = +0.06) [1] ensures that the amine retains sufficient nucleophilicity for high-yielding coupling reactions, an advantage over 4-chloro (σₚ = +0.23) or 4-bromo analogs that can deactivate the amine. This makes the compound particularly suitable for generating focused kinase inhibitor libraries in lead optimization campaigns [2].

Agrochemical and Pharmaceutical Intermediate Supply Chains

As a fluorinated heterocyclic building block with documented purity (97% HCl salt, 98% free base) and multi-vendor availability, this compound is positioned for use as a key intermediate in both pharmaceutical and agrochemical process chemistry [1][2]. Its inclusion in recent patent literature (e.g., US20250236608, Example 210) as a substructure for kinase-targeting therapeutic agents underscores its industrial relevance and validates its procurement for R&D-scale synthesis of proprietary compounds [3].

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.